molecular formula C9H7NO3 B009593 5-Carboxyoxindole CAS No. 102359-00-2

5-Carboxyoxindole

Cat. No. B009593
M. Wt: 177.16 g/mol
InChI Key: LLLKBUWXODIMEW-UHFFFAOYSA-N
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Patent
US09162981B2

Procedure details

Indole-5-carboxylic acid 5.00 g (31.0 mmol) solution in ethanol 99% 120 mL and tert-butanol 180 mL in a 1 L RB flask was cooled on ice bath to +5° C. Meanwhile, a solution of lithium bromide 9.0 g (103.6 mmol) in neat acetic acid 60 mL was placed into an addition funnel. Neat bromine 5.0 mL (16.0 g; 100.1 mmol) was then charged to this LiBr solution and the resulting bromine+LiBr solution was dropwise added into the vigorously stirred indolecarboxylic acid solution at +5° C. over a 90 min period. (After a complete addition the addition funnel was then washed with EtOH (2×5 mL) and the washings were added to the reaction mix). At the end of the bromine addition the cooling bath was let to expire and the reaction mix was stirred at +5 to +15° C. bath for 1 hour and at 15° C. for additional 15 min. The reaction mixture was then diluted with additional acetic acid 100 mL. Zn dust 20 g [Aldrich; <10 μM] (306 mmol) was added in one portion (gas evolution) and the mixture was stirred in an open flask on ambient water bath overnight (16 hours). The next day, the precipitated solids were collected by filtration, washed with ethanol and dried by suction. The solid (containing a mix of the product, unreacted Zn metal and Zn salts) was transferred into a large beaker on a hotplate, suspended in boiling methanol (300 mL) and filtered. The extraction with boiling methanol was repeated twice more, to separate the unreacted Zn metal from the product. The combined methanolic filtrates were evaporated to dryness. Separately, the acetic acid+LiBr-containing filtrates from the reaction mix were concentrated to a small volume on rotovap and the produced salt-rich residue was diluted with water 0.6 L and acidified with 6M HCl to about pH=1.5. This mixture was then combined with the evaporation residue obtained from the methanolic filtrates. The solids in the flask were re-suspended by a brief sonication (5 min) and the slurry was cooled down on ice bath, then placed into a freezer (−20° C.) for 4 hours. The precipitated product was collected by filtration, washed with ice-cold water, dried by suction and on highvac. Y=5.23 g (95%) of a light tan solid. 1H-NMR (d6-DMSO, 400 MHz): 12.58 (br s, 1H), 10.72 (s, 1H), 7.82 (dd, 8.3 Hz, 1.6 Hz, 1H), 7.75 (s, 1H), 6.88 (d, 8.3 Hz, 1H), 3.54 (s, 2H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bromine LiBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Br-].[Li+].BrBr.BrBr.[Li+].[Br-].N1C2C(=CC=CC=2)C=C1C(O)=[O:31]>C(O)C.C(O)(=O)C.[Zn].C(O)(C)(C)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:31] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Br-]
Step Four
Name
bromine LiBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr.[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Step Five
Name
Quantity
20 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
was stirred at +5 to +15° C. bath for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(After a complete addition the addition funnel
WASH
Type
WASH
Details
was then washed with EtOH (2×5 mL)
ADDITION
Type
ADDITION
Details
the washings were added to the reaction
ADDITION
Type
ADDITION
Details
mix)
ADDITION
Type
ADDITION
Details
At the end of the bromine addition the cooling bath
ADDITION
Type
ADDITION
Details
the reaction mix
WAIT
Type
WAIT
Details
at 15° C. for additional 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with additional acetic acid 100 mL
STIRRING
Type
STIRRING
Details
the mixture was stirred in an open flask on ambient water bath overnight (16 hours)
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The next day, the precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried by suction
ADDITION
Type
ADDITION
Details
The solid (containing
ADDITION
Type
ADDITION
Details
a mix of the product, unreacted Zn metal and Zn salts)
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The extraction with boiling methanol
CUSTOM
Type
CUSTOM
Details
to separate the unreacted Zn metal from the product
CUSTOM
Type
CUSTOM
Details
The combined methanolic filtrates were evaporated to dryness
ADDITION
Type
ADDITION
Details
Separately, the acetic acid+LiBr-containing filtrates from the reaction
ADDITION
Type
ADDITION
Details
mix
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated to a small volume on rotovap
ADDITION
Type
ADDITION
Details
the produced salt-rich residue was diluted with water 0.6 L
CUSTOM
Type
CUSTOM
Details
obtained from the methanolic filtrates
CUSTOM
Type
CUSTOM
Details
The solids in the flask were re-suspended by a brief sonication (5 min)
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled down on ice bath
WAIT
Type
WAIT
Details
placed into a freezer (−20° C.) for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1C(CC2=CC(=CC=C12)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.